Potential for Enhanced LOX Inhibition via Hydroxyphenyl-Acetamide Motif
Para-hydroxy-2-phenylindole (a simplified analog lacking the acetamide linker) inhibits lipoxygenase (LOX) with an IC50 of 18–44 µM, while 2-phenylindole itself has negligible activity [1]. The target compound contains a 4-hydroxyphenylacetamide substituent, which is a known pharmacophore for enhancing binding to lipoxygenase enzymes through additional hydrogen bonding. No direct head-to-head data exist for the target compound, but class-level inference suggests that this substitution could improve potency relative to the unsubstituted parent scaffold.
| Evidence Dimension | LOX enzyme inhibition |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | para-Hydroxy-2-phenylindole IC50 18–44 µM; 2-phenylindole IC50 >> 44 µM |
| Quantified Difference | Not quantifiable |
| Conditions | In vitro lipoxygenase inhibition assay [1] |
Why This Matters
If LOX inhibition is a desired mechanism, the target compound's structural features are predicted to confer activity, whereas simple 2-phenylindole would be ineffective.
- [1] Saravanabhavan, M., Badavath, V.N., Maii, S., Muhammad, S., Sekar, M. (2026). Radical Quenching and LOX Inhibiting Properties of Indole Derivatives. Journal of Fluorescence. View Source
